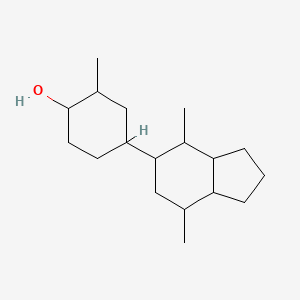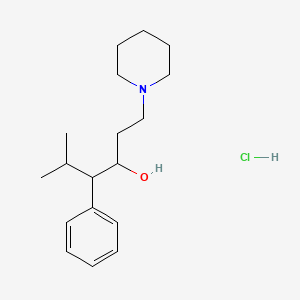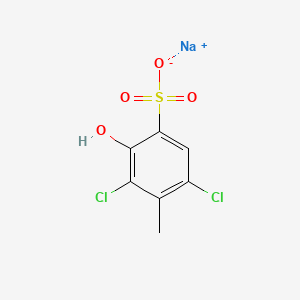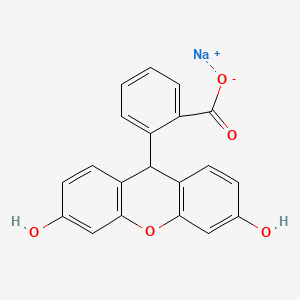
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is a chemical compound with the molecular formula C20H13NaO5 and a molecular weight of 356.31 g/mol . This compound is known for its unique structure, which includes a xanthene core substituted with hydroxy groups and a benzoic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt typically involves the condensation of 3,6-dihydroxyxanthene with benzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups on the xanthene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is widely used in scientific research due to its fluorescent properties. It is employed as a fluorescent reagent for the detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite . This compound is also used in various fields, including:
Chemistry: As a fluorescent probe in analytical chemistry.
Biology: For imaging and detecting reactive oxygen species in biological systems.
Medicine: In diagnostic assays and therapeutic research.
Industry: In the development of fluorescent dyes and sensors.
Wirkmechanismus
The mechanism of action of 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt involves its ability to react with reactive oxygen species. Upon reaction with hROS, the compound undergoes a structural change that results in increased fluorescence intensity. This property allows it to be used as a sensitive and specific probe for detecting hROS in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyphenyl fluorescein: Another fluorescent reagent used for detecting reactive oxygen species.
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: A structurally similar compound with different substituents on the xanthene core.
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-, methyl ester: A methyl ester derivative of the compound.
Uniqueness
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is unique due to its specific substitution pattern and the presence of sodium salt, which enhances its solubility and reactivity in aqueous environments. Its high sensitivity and specificity for detecting hROS make it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
54287-24-0 |
|---|---|
Molekularformel |
C20H13NaO5 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
sodium;2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H14O5.Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,19,21-22H,(H,23,24);/q;+1/p-1 |
InChI-Schlüssel |
YTLQBDSSPRUFRG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
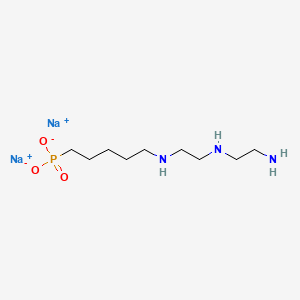
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
